molecular formula C17H20ClN5O2S B2529999 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide CAS No. 1111176-12-5

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide

Cat. No. B2529999
CAS RN: 1111176-12-5
M. Wt: 393.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H20ClN5O2S and its molecular weight is 393.89. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihistaminic Activity

Researchers have developed novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones and investigated their potential as new classes of H1-antihistaminic agents. These compounds have been shown to protect animals from histamine-induced bronchospasm, indicating their potential use in treating allergies. For instance, one study synthesized a series of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and tested their in vivo H1-antihistaminic activity on guinea pigs, with certain compounds exhibiting higher protection against bronchospasm compared to the reference standard chlorpheniramine maleate, while showing negligible sedation (Alagarsamy et al., 2007).

Antimicrobial and Anticancer Activities

In addition to antihistaminic properties, some [1,2,4]triazolo[4,3-a]quinazolin derivatives have been explored for their antimicrobial and anticancer activities. For example, certain quinazoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents. One study evaluated the cytotoxic/antiproliferative activity of a new quinazoline derivative on the human tumor cell line HeLa, indicating its effectiveness at micromolar concentrations (Ovádeková et al., 2005). Additionally, other synthesized [1,2,4]triazolo[4,3-a]quinazoline derivatives were assessed for their in vitro antibacterial activity, with some compounds showing potent antibacterial properties (Nasr et al., 2003).

properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c1-4-7-22-15(25)12-8-11(18)5-6-13(12)23-16(22)20-21-17(23)26-9-14(24)19-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWOXNDLKFQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide

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